溴化铕(EuBr3)

描述

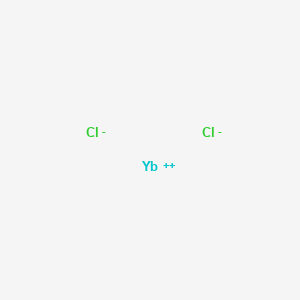

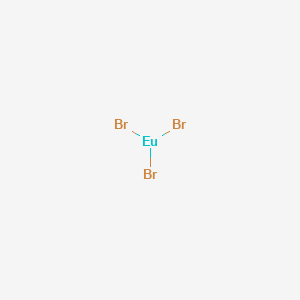

Europium (III) bromide (or europium tribromide) is a crystalline compound, a salt, made of one europium and three bromine atoms . It is a grey powder at room temperature and is odorless . Europium tribromide is hygroscopic .

Synthesis Analysis

Europium (III) bromide can be synthesized through the following reactions :Molecular Structure Analysis

The number of electrons in each of Europium’s shells is 2, 8, 18, 25, 8, 2 and its electron configuration is [Xe]4f7 6s2 .Chemical Reactions Analysis

When vaporized, europium (III) bromide reacts by the equation: 2 EuBr3 → 2 Eu + 3 Br2 . Europium (III) bromide is also created through the equations: 4 EuBr2 + 4 HBr → 4 EuBr3 + 2 H2 .Physical And Chemical Properties Analysis

Europium (III) bromide is a highly water-soluble crystalline compound . It has a molar mass of 391.68 g . The melting point of Europium (III) bromide is 702 °C .科学研究应用

Organic Light Emitting Diodes (OLEDs)

Europium (III) complexes have been used in the development of Organic Light Emitting Diodes (OLEDs) . These complexes generally exhibit emission spectra dominated by narrow bands arising from intraconfigurational-4fN transitions centered on the Europium (III) ion, making them promising as almost monochromatic light-emitting centers for full color in OLED .

Biological Labeling

Europium (III) complexes have also found applications in biological labeling . The unique luminescent properties of these complexes make them ideal for use in biological labeling, where they can be used to tag and track biological molecules.

Laser Media

The complexes of Europium (III) have been used in laser media . They have high emission quantum yield and good thermal stability, making them ideal molecules as laser media. Their four-level electric transitions allow for effective formation of population inversion, a necessary condition for laser action .

Photoluminescent Materials

Europium (III) complexes with β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand have been prepared . These complexes have higher photoluminescence intensity, making them suitable for use in photoluminescent materials .

High-Power Laser Materials

The stimulated emission cross-section (σp) of Europium (III) complexes is of the same order as the values of Nd-glass laser for practical use . This suggests that these complexes may find potential applications in the field of high-power laser materials .

Optoelectronic Devices

Europium (III) and Tb (III) based supramolecular metallogels have potential applications in the fields of optoelectronic devices . These complexes present advantages brought by the singular spectroscopic properties of RE 3+ ions .

作用机制

安全和危害

未来方向

Europium bromide (EuBr3) has potential implications in various fields of research and industry. For instance, divalent europium-based perovskite CsEuBr3 NCs have been synthesized using a modified hot injection method . This indicates that Europium bromide (EuBr3) could be used in the development of highly efficient, environment-friendly, and practical liquid crystal display backlights .

属性

IUPAC Name |

tribromoeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Eu/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDFUJZRPHEBFG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Eu](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065609 | |

| Record name | Europium bromide (EuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium bromide | |

CAS RN |

13759-88-1 | |

| Record name | Europium bromide (EuBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium bromide (EuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What can you tell us about the thermodynamic properties of Europium bromide (EuBr3)?

A1: One study [] investigated the thermodynamic properties of Europium bromide (EuBr3) by measuring its heat capacity from very low temperatures (5 K) up to 340 K. While the specific heat capacity values themselves are not provided in the abstract, this type of data is crucial for understanding the stability and behavior of the compound at different temperatures. [] This information is valuable for various applications, including predicting its behavior in chemical reactions and developing industrial processes.

Q2: Has there been any research on the decomposition of Europium bromide (EuBr3)?

A2: Yes, researchers have investigated the thermal decomposition of hydrated Europium bromide (EuBr3). [] While the abstract does not detail the specific findings, this type of research helps determine the stability of the compound when exposed to heat and can reveal information about potential intermediate products formed during decomposition. This knowledge is important for handling and storage of Europium bromide (EuBr3) and understanding its behavior in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)